Cas no 1368833-35-5 (1-(3-bromo-4-methylphenyl)cyclohexan-1-amine)

1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine is a brominated aromatic amine derivative featuring a cyclohexylamine moiety. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both a bromo substituent and a methyl group on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The cyclohexylamine component contributes to conformational rigidity, which can be advantageous in designing bioactive molecules. Its well-defined structure and stability under standard conditions make it a reliable building block for research and industrial applications.
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine structure
1368833-35-5 structure
商品名:1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
CAS番号:1368833-35-5
MF:C13H18BrN
メガワット:268.192722797394
CID:5961124
PubChem ID:82305046

1-(3-bromo-4-methylphenyl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
    • 1368833-35-5
    • EN300-1627484
    • インチ: 1S/C13H18BrN/c1-10-5-6-11(9-12(10)14)13(15)7-3-2-4-8-13/h5-6,9H,2-4,7-8,15H2,1H3
    • InChIKey: HOULYKZWBRAABO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=CC(=C1)C1(CCCCC1)N

計算された属性

  • せいみつぶんしりょう: 267.06226g/mol
  • どういたいしつりょう: 267.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-(3-bromo-4-methylphenyl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627484-0.25g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
0.25g
$1262.0 2023-06-05
Enamine
EN300-1627484-0.1g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
0.1g
$1207.0 2023-06-05
Enamine
EN300-1627484-0.5g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
0.5g
$1316.0 2023-06-05
Enamine
EN300-1627484-100mg
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
100mg
$741.0 2023-09-22
Enamine
EN300-1627484-5000mg
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
5000mg
$2443.0 2023-09-22
Enamine
EN300-1627484-10000mg
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
10000mg
$3622.0 2023-09-22
Enamine
EN300-1627484-5.0g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
5g
$3977.0 2023-06-05
Enamine
EN300-1627484-1.0g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
1g
$1371.0 2023-06-05
Enamine
EN300-1627484-10.0g
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
10g
$5897.0 2023-06-05
Enamine
EN300-1627484-500mg
1-(3-bromo-4-methylphenyl)cyclohexan-1-amine
1368833-35-5
500mg
$809.0 2023-09-22

1-(3-bromo-4-methylphenyl)cyclohexan-1-amine 関連文献

1-(3-bromo-4-methylphenyl)cyclohexan-1-amineに関する追加情報

Comprehensive Guide to 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine (CAS No. 1368833-35-5): Properties, Applications, and Market Insights

1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine (CAS No. 1368833-35-5) is a specialized organic compound with a unique structural configuration, combining a cyclohexylamine backbone with a bromo-methylphenyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex molecules. The presence of both bromo and methyl functional groups enhances its utility in cross-coupling reactions, making it valuable for synthesizing novel drug candidates and specialty chemicals.

The molecular formula of 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine is C13H18BrN, with a molecular weight of approximately 268.19 g/mol. Its structure features a cyclohexane ring attached to an amine group, which is further substituted with a 3-bromo-4-methylphenyl moiety. This arrangement contributes to its stability and reactivity, allowing it to participate in various organic transformations such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other palladium-catalyzed reactions. Researchers often explore its potential in designing kinase inhibitors and central nervous system (CNS) active compounds, aligning with current trends in precision medicine.

In recent years, the demand for 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine has surged due to its applications in drug discovery and material science. The compound’s ability to serve as a key intermediate in the synthesis of biologically active molecules has made it a focal point for pharmaceutical companies. For instance, its derivatives are being investigated for their potential in treating neurodegenerative diseases, a hot topic in medical research. Additionally, its role in developing advanced agrochemicals has attracted attention from the agricultural sector, where sustainable and efficient solutions are highly sought after.

From a synthetic chemistry perspective, 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine offers several advantages. The bromo group acts as a handle for further functionalization, enabling chemists to introduce diverse substituents via metal-catalyzed reactions. Meanwhile, the methyl group enhances the compound’s lipophilicity, which can improve bioavailability in drug design. These properties make it a valuable tool for medicinal chemists working on targeted therapies and small-molecule drugs, areas that dominate current pharmaceutical R&D.

The market for 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine is expected to grow steadily, driven by advancements in high-throughput screening and combinatorial chemistry. As the pharmaceutical industry continues to prioritize personalized medicine, the need for versatile intermediates like this compound will likely increase. Furthermore, its potential applications in electronic materials and organic semiconductors are being explored, aligning with the global push for sustainable technologies. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet rising demand.

For researchers and procurement specialists, sourcing high-quality 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine is critical. Reputable suppliers provide detailed technical data sheets, including purity specifications (typically ≥95% by HPLC), solubility profiles, and safety guidelines. Storage recommendations usually include keeping the compound in a cool, dry place under inert conditions to preserve its stability. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to verify its identity and purity, ensuring consistency across batches.

In summary, 1-(3-Bromo-4-methylphenyl)cyclohexan-1-amine (CAS No. 1368833-35-5) is a multifaceted compound with broad applications in drug development, agrochemicals, and materials science. Its unique structural features and reactivity profile make it indispensable for modern synthetic chemistry. As research into neurodegenerative diseases and sustainable agriculture intensifies, this compound is poised to play a pivotal role in innovation. Stay updated with the latest advancements by following industry publications and supplier catalogs for new derivatives and applications.

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